molecular formula C12H12BrN3O B13258436 5-(Azetidin-3-yl)-3-[(4-bromophenyl)methyl]-1,2,4-oxadiazole

5-(Azetidin-3-yl)-3-[(4-bromophenyl)methyl]-1,2,4-oxadiazole

Cat. No.: B13258436
M. Wt: 294.15 g/mol
InChI Key: WIVVRJKELARQBO-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)-3-[(4-bromophenyl)methyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of an azetidine ring, a bromophenyl group, and an oxadiazole ring, which together contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)-3-[(4-bromophenyl)methyl]-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction, where a suitable bromophenyl halide reacts with the azetidine intermediate.

    Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yl)-3-[(4-bromophenyl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

5-(Azetidin-3-yl)-3-[(4-bromophenyl)methyl]-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)-3-[(4-bromophenyl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Azetidin-3-yl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole
  • 5-(Azetidin-3-yl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole
  • 5-(Azetidin-3-yl)-3-[(4-methylphenyl)methyl]-1,2,4-oxadiazole

Uniqueness

5-(Azetidin-3-yl)-3-[(4-bromophenyl)methyl]-1,2,4-oxadiazole is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C12H12BrN3O

Molecular Weight

294.15 g/mol

IUPAC Name

5-(azetidin-3-yl)-3-[(4-bromophenyl)methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C12H12BrN3O/c13-10-3-1-8(2-4-10)5-11-15-12(17-16-11)9-6-14-7-9/h1-4,9,14H,5-7H2

InChI Key

WIVVRJKELARQBO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=NC(=NO2)CC3=CC=C(C=C3)Br

Origin of Product

United States

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